2-(3-Fluorophenyl)propan-2-ol
Overview
Description
2-(3-Fluorophenyl)propan-2-ol is a chemical compound with the molecular weight of 154.18 . Its IUPAC name is 2-(3-fluorophenyl)-2-propanol . The InChI code for this compound is 1S/C9H11FO/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,11H,1-2H3 .
Molecular Structure Analysis
The molecular structure of 2-(3-Fluorophenyl)propan-2-ol can be represented by the InChI code 1S/C9H11FO/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,11H,1-2H3 . This indicates that the compound contains a fluorophenyl group attached to a propan-2-ol group.Physical And Chemical Properties Analysis
2-(3-Fluorophenyl)propan-2-ol is a colorless liquid . It has a molecular weight of 154.18 . Unfortunately, other specific physical and chemical properties like boiling point, density, and solubility are not available in the retrieved data.Scientific Research Applications
Chemical Synthesis : 3-(o-Fluorophenyl)propan-1-ol, a related compound, has been used in chemical synthesis, particularly in the cyclization to chroman via chromium tricarbonyl complexes (Houghton, Voyle, & Price, 1980).
Pharmaceutical Research : Though not directly about 2-(3-Fluorophenyl)propan-2-ol, related compounds like 3-Fluorophenmetrazine (3-FPM) have been explored for medical purposes. The compound's pharmacokinetic data are crucial for interpreting forensic and clinical cases (Grumann et al., 2019).
Antimicrobial Activity : Novel compounds synthesized from related fluorophenyl propanols have been evaluated for their antimicrobial activity (Nagamani et al., 2018).
Homochiral Fluoro-Organic Compounds : The microbial reduction of compounds similar to 2-(3-Fluorophenyl)propan-2-ol has been investigated to achieve high enantiomeric purity, which is significant in the synthesis of chiral compounds (Bernardi et al., 1988).
Catalysis and Decomposition Studies : Studies have also been conducted on the adsorption and decomposition of propan-2-ol on carbon and carbon-supported catalysts (Zawadzki et al., 2001).
Biodiesel Production : Lipase-mediated transformation of vegetable oils into biodiesel using propan-2-ol as an acyl acceptor has been researched, demonstrating the compound's potential in biofuel production (Modi et al., 2006).
Structural and Molecular Studies : Detailed structural analyses of compounds like paroxetine hydrochloride have been performed, where propan-2-ol solvate has been used in the crystallization process (Yokota, Uekusa, & Ohashi, 1999).
Cancer Research : Research into tertiary amines synthesized from propan-2-ol derivatives has been conducted for their potential use in cancer treatment (Sharma et al., 2010).
Antifungal Applications : Synthesis of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives and their evaluation as antifungal compounds have been explored, indicating potential pharmaceutical applications (Zambrano-Huerta et al., 2019).
Corrosion Inhibition : Tertiary amines derived from propan-2-ol have been synthesized and investigated for their potential as corrosion inhibitors for carbon steel (Gao, Liang, & Wang, 2007).
properties
IUPAC Name |
2-(3-fluorophenyl)propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-9(2,11)7-4-3-5-8(10)6-7/h3-6,11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJYNFYSNULPWRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50310828 | |
Record name | 2-(3-fluorophenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50310828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluorophenyl)propan-2-ol | |
CAS RN |
401-76-3 | |
Record name | NSC232435 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232435 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(3-fluorophenyl)propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50310828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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